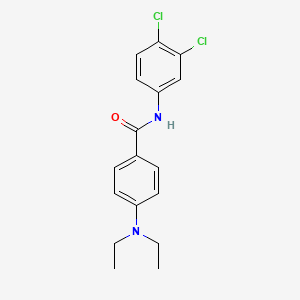

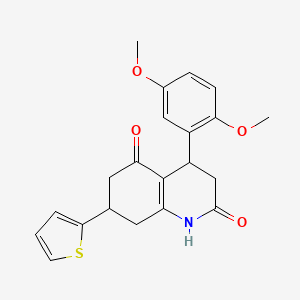

![molecular formula C17H20N6S3 B5509169 2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)

2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]" is part of a broader class of compounds that have garnered interest for their potential applications in material science and medicinal chemistry. These compounds are synthesized through the reaction of N-substituted hydrazinecarbothioamides, showcasing a range of heterocyclic rings upon reaction with specific reagents.

Synthesis Analysis

The synthesis of compounds related to "2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]" often involves the reaction of N-substituted hydrazinecarbothioamides with reagents like 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate, producing a variety of heterocyclic rings. These syntheses are characterized by reactions that afford heterocycles such as 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide and others under gentle heating, illustrating the versatility and complexity of the synthetic routes (Aly et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with elemental analysis and single-crystal X-ray diffraction analysis. These analyses reveal the intricate structural details and confirm the formation of the intended products, showcasing the complexity of their molecular architecture.

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, forming coordination compounds with metals like copper and nickel. For instance, N,N′-[4,4′-(Perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]bis[2-(pyridin-2-ylmethylidene)-hydrazinecarbothioamide] and its derivatives react with copper and nickel chlorides, demonstrating the ligands' ability to act as bridging units in coordination complexes. These reactions are pivotal in exploring the compounds' utility in creating materials with potential anticancer properties (Pakhontsu et al., 2014).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One significant application of thiocarbohydrazides, a category to which the mentioned compound belongs, is in the field of corrosion inhibition. Esmaeili et al. (2015) explored the efficiency of thiocarbohydrazides as corrosion inhibitors for carbon steel in hydrochloric acid solutions. The study found that these compounds exhibit high inhibition efficiency, which is crucial for protecting metal surfaces in industrial applications, thereby extending the lifespan of metal-based structures and components. The adsorption of thiocarbohydrazides on carbon steel surfaces follows Langmuir's adsorption isotherm, indicating a strong and uniform adsorption process that forms a protective layer against corrosion (Esmaeili, Neshati, & Yavari, 2015).

Propiedades

IUPAC Name |

1,3-bis[(3-methylphenyl)carbamothioylamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6S3/c1-11-5-3-7-13(9-11)18-15(24)20-22-17(26)23-21-16(25)19-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,18,20,24)(H2,19,21,25)(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQXPKXEZKJJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NNC(=S)NNC(=S)NC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

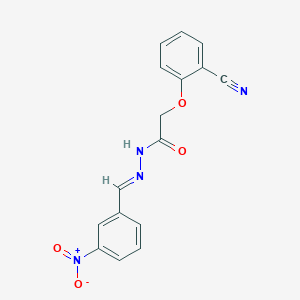

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

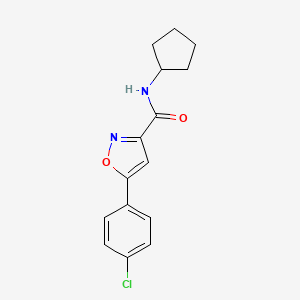

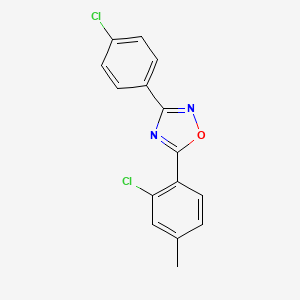

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)